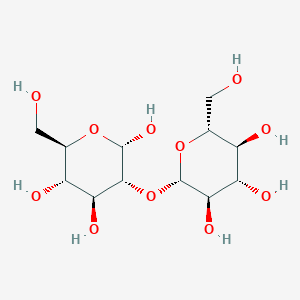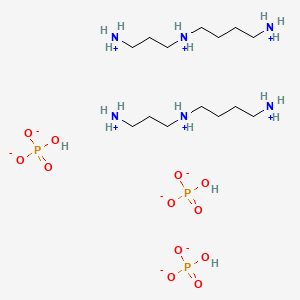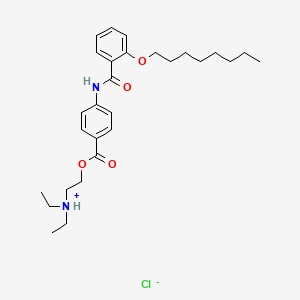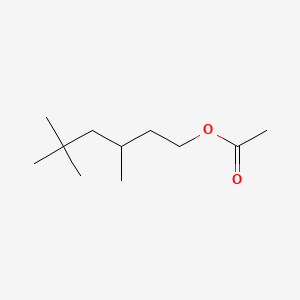
Alpha-Sophorose
Vue d'ensemble
Description
Alpha-Sophorose is a naturally occurring sugar molecule found in many plants and fruits, including apples, pears, and grapes. It is a disaccharide composed of two monosaccharides, glucose and fructose. This compound has been studied extensively in recent years due to its potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have a role in regulating glucose metabolism, which could have implications for the treatment of diabetes.
Applications De Recherche Scientifique
Composant des Sophorolipides
L'alpha-Sophorose est un disaccharide, un dimère de glucose. Il est un composant des sophorolipides . Les sophorolipides sont une classe de glycolipides produits par certains types de levures et ont des applications potentielles dans la biorémédiation, les cosmétiques et comme biosurfactants.
Produit de la Caramélisation du Glucose
L'this compound est un produit de la caramélisation du glucose . Ce processus implique la dégradation thermique des sucres et peut être utilisé en science alimentaire et dans les applications culinaires.
Réactions de la Cellobiose 2-Épimérase (CE)
L'this compound est impliquée dans les réactions de la Cellobiose 2-Épimérase (CE), une enzyme qui épimérise de manière réversible le résidu de d-glucose réducteur de disaccharides liés β- (1→4) en résidu de d-mannose . Ce processus est essentiel dans le métabolisme des glucides et a un potentiel dans la conversion industrielle des glucides.
Production d'Épilactose Prébiotique
La CE, qui implique l'this compound dans ses réactions, peut produire efficacement de l'épilactose à partir du lactose . L'épilactose a des fonctions physiologiques supérieures en tant qu'oligosaccharide prébiotique, qui peut améliorer la microflore intestinale.
Métabolisme du β-Mannan
L'this compound, par l'action de la CE, est impliquée dans le métabolisme du β-mannan . Dans ce processus, il épimérise le β-d-mannopyranosyl-(1→4)-d-mannose en β-d-mannopyranosyl-(1→4)-d-glucose pour une phosphorolyse ultérieure.
Synthèse des Oligosaccharides
L'this compound peut être impliquée dans la synthèse d'oligosaccharides . Les oligosaccharides ont des applications thérapeutiques importantes, et leur synthèse par hydrolyse inverse par la β-glucosidase est une voie utile. Cependant, la faible efficacité de conversion des disaccharides à partir de monosaccharides limite sa production à grande échelle.
Mécanisme D'action
Target of Action
Alpha-Sophorose is a disaccharide, a dimer of glucose . It differs from other glucose dimers such as maltose in having an unusual β-1,2 bond
Mode of Action
It is known that this compound is a component of sophorolipids , which are a class of natural, biodegradable surfactants . These surfactants have found their way as ingredients for environment-friendly cleaning products, cosmetics, and nanotechnological applications .
Biochemical Pathways
This compound is involved in the biosynthesis of sophorolipids . The sophorolipid biosynthesis starts with glucose as the hydrophilic carbon source and fatty acids, fatty acid methyl esters, triglycerides, or alkanes as the hydrophobic carbon source . All hydrophobic carbon sources are converted into fatty acids, which contain in general 16 or 18 carbon atoms with one or more double bonds .
Result of Action
It is known that this compound is a product of the caramelization of glucose .
Action Environment
It is known that this compound was isolated from pods of sophora japonica , suggesting that it may be stable in plant-based environments.
Analyse Biochimique
Biochemical Properties
Alpha-Sophorose is known to be a potent inducer of cellulase gene expression in the filamentous fungus Trichoderma reesei . It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with beta-glucosidase, an enzyme that hydrolyzes cellobiose into glucose. This compound is believed to be converted from cellobiose by transglycosylation . This interaction is crucial for the induction of cellulase production, as this compound acts as a signaling molecule that triggers the expression of cellulase genes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Trichoderma reesei, this compound induces the production of cellulases, which are enzymes that break down cellulose into simpler sugars . This induction is mediated through cell signaling pathways that involve the activation of specific transcription factors. These transcription factors bind to the promoter regions of cellulase genes, leading to increased gene expression. Additionally, this compound influences cellular metabolism by promoting the utilization of cellulose as a carbon source, thereby enhancing the overall metabolic activity of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to a receptor protein on the cell surface, which triggers a signaling cascade that leads to the activation of transcription factors . These transcription factors then bind to the promoter regions of cellulase genes, resulting in increased gene expression. Furthermore, this compound may also act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in cellulose degradation. This dual role of this compound as both a signaling molecule and an enzyme modulator highlights its importance in the regulation of cellulase production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellulase production can vary over time. Studies have shown that the induction of cellulase gene expression by this compound is a time-dependent process, with maximum expression levels observed after a certain period of exposure . The stability and degradation of this compound also play a crucial role in its temporal effects. This compound is relatively stable under laboratory conditions, but its degradation can lead to a decrease in its effectiveness as an inducer of cellulase production. Long-term studies have indicated that continuous exposure to this compound can result in sustained cellulase production, although the levels may fluctuate over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In studies involving Trichoderma reesei, it has been observed that low doses of this compound are sufficient to induce cellulase production . Higher doses may lead to a saturation effect, where further increases in dosage do not result in a corresponding increase in cellulase production. Additionally, high doses of this compound may have toxic or adverse effects on the cells, leading to reduced viability and metabolic activity. Therefore, it is important to determine the optimal dosage of this compound to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cellulose degradation. It interacts with enzymes such as beta-glucosidase and cellulases to promote the breakdown of cellulose into glucose . This process involves the hydrolysis of the beta-1,2-glycosidic bond in this compound, resulting in the release of glucose molecules. The glucose produced from the degradation of this compound can then enter various metabolic pathways, including glycolysis and the tricarboxylic acid cycle, to generate energy and other metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, which involve the binding of this compound to transporter proteins on the cell membrane . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its effects on cellulase production and other metabolic processes. The localization and accumulation of this compound within the cell are influenced by factors such as the availability of transporter proteins and the metabolic state of the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellulose degradation . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound may be directed to the endoplasmic reticulum or the Golgi apparatus, where it can be further processed or modified. The subcellular localization of this compound is crucial for its role as an inducer of cellulase production and its overall impact on cellular metabolism.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-NCFXGAEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20880-64-2, 37169-67-8 | |
| Record name | 2-O-β-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20880-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Sophorose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-β-D-glucopyranosyl-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-O-α-D-glucopyranosyl-β-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-SOPHOROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T1E9L00P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)
